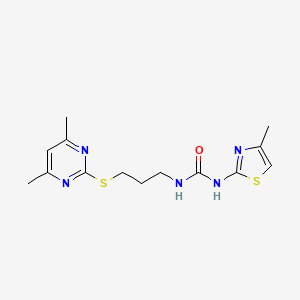

1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(4-methylthiazol-2-yl)urea

Description

Historical Context of Heterocyclic Urea Derivative Development

The exploration of urea derivatives in medicinal chemistry dates to the early 20th century with the clinical introduction of suramin in 1922, a polysulfonated naphthyl urea compound initially used for trypanosomiasis. This milestone established urea as a privileged scaffold capable of mediating diverse biological interactions. The 1960s witnessed the emergence of hydroxycarbamide (hydroxyurea), a ribonucleotide reductase inhibitor that validated urea’s role in antimetabolite therapies for myeloproliferative disorders and solid tumors. By the 2000s, the paradigm shifted toward targeted therapies, exemplified by sorafenib—a bis-aryl urea kinase inhibitor approved in 2005 for renal cell carcinoma. These developments underscored urea’s adaptability in accommodating structural modifications that enhance potency, selectivity, and pharmacokinetic properties.

The integration of pyrimidine and thiazole rings into urea frameworks emerged as a logical extension of fragment-based drug design. Pyrimidine’s role as a nucleotide analog and thiazole’s prevalence in natural products (e.g., vitamin B1) provided complementary electronic and steric profiles for optimizing target binding. Early hybrid molecules focused on antiviral and antimicrobial applications, but recent decades have prioritized oncology targets, driven by the success of kinase inhibitors like imatinib and dasatinib.

Significance in Medicinal Chemistry and Chemical Biology

Urea’s significance stems from its dual hydrogen-bond donor/acceptor capacity, enabling precise interactions with enzymatic active sites and allosteric pockets. The 1-(3-((4,6-dimethylpyrimidin-2-yl)thio)propyl)-3-(4-methylthiazol-2-yl)urea molecule exemplifies this principle, with its:

- Pyrimidine ring : Serves as a bioisostere for purine bases, facilitating interactions with ATP-binding domains of kinases.

- Thiazole moiety : Enhances π-π stacking and hydrophobic interactions, while its sulfur atom contributes to metabolic stability.

- Thioether linker : Provides conformational flexibility and modulates electron density across the hybrid scaffold.

This structural synergy enables multitarget engagement, a hallmark of modern kinase inhibitors. For instance, the dimethylpyrimidinyl group may mimic adenine in ATP-binding pockets, while the thiazolylurea segment could interact with adjacent hydrophobic regions. Such designs align with fragment-based approaches that combine privileged subunits to enhance binding affinity and selectivity.

Evolution of Pyrimidine-Thiazole Hybrid Molecule Research

The convergence of pyrimidine and thiazole chemistry began with exploratory syntheses in the 1980s, but methodological limitations restricted structural diversity. Advances in cross-coupling reactions and urea-forming protocols (e.g., carbodiimide-mediated couplings) enabled systematic SAR studies. A pivotal innovation involved palladium-catalyzed chainwalking heteroannulation, which permitted the assembly of six- and seven-membered azaheterocycles from simple diene precursors. This technique proved instrumental in constructing the propylthio bridge of this compound, allowing precise control over regiochemistry and stereoelectronic effects.

Key milestones in hybrid molecule development include:

Current Research Landscape and Scientific Impact

Contemporary studies prioritize this compound as a template for optimizing kinase and epigenetic targets. Its structural analogs are being profiled against:

- Cyclin-dependent kinases (CDKs) : Leveraging pyrimidine’s affinity for ATP-binding sites.

- Lysine-specific demethylase 1 (LSD1) : Utilizing urea’s capacity to chelate catalytic iron ions.

- Bruton’s tyrosine kinase (BTK) : Exploiting thiazole’s hydrophobic interactions with allosteric pockets.

Ongoing synthetic campaigns employ parallel synthesis and computational docking to refine substituent effects. For example, modifying the pyrimidine’s 4,6-dimethyl groups or thiazole’s 4-methyl position alters steric bulk and electron density, directly impacting target affinity. These efforts are supported by high-throughput screening platforms and machine learning models that predict ADMET profiles, accelerating lead optimization.

The compound’s thioether linkage has also inspired catalytic methodologies. Recent work demonstrates that urea-derived ligands facilitate Pd-catalyzed heteroannulation, enabling rapid access to benzazepines and tetrahydroquinolines under mild conditions. Such innovations underscore the reciprocal relationship between synthetic chemistry and drug discovery, where target molecules drive methodological advances.

Properties

IUPAC Name |

1-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropyl]-3-(4-methyl-1,3-thiazol-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5OS2/c1-9-7-10(2)17-13(16-9)21-6-4-5-15-12(20)19-14-18-11(3)8-22-14/h7-8H,4-6H2,1-3H3,(H2,15,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKMLLQGEMMGGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCCCNC(=O)NC2=NC(=CS2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(4-methylthiazol-2-yl)urea typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of β-ketoesters, aldehydes, and urea.

Coupling of the Rings: The pyrimidine and thiazole rings are then coupled through a thiol-ene reaction, where the thiol group of the pyrimidine derivative reacts with an alkene group on the thiazole derivative.

Final Urea Formation: The final step involves the reaction of the coupled intermediate with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(4-methylthiazol-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The thiazole and pyrimidine rings can be oxidized under strong oxidative conditions, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities:

- Antimalarial Activity : Similar urea derivatives have shown activity against Plasmodium falciparum, with modifications enhancing potency and selectivity.

- Kinase Inhibition : The compound has been evaluated for its binding affinity to various kinases. Molecular docking studies suggest potential interactions with ATP-binding sites, which could affect kinase activity.

- Cytotoxicity : Initial evaluations on human cell lines (e.g., HepG2) indicate that while exhibiting antimalarial properties, certain derivatives may also present cytotoxic effects at elevated concentrations.

Case Studies

Several case studies have explored the efficacy of compounds related to this urea derivative:

- Antimalarial Activity Study : A series of urea-substituted pyrimidines were synthesized and tested for their ability to inhibit Plasmodium falciparum growth. Compounds demonstrated IC50 values ranging from 0.09 µM to 7.2 µM against Pf 3D7 strains, indicating significant antimalarial potential.

- Kinase Profiling : A panel of human kinases was assessed for inhibition by related compounds. The results indicated a range of interactions that could enhance therapeutic effects or present liabilities due to off-target activities.

Mechanism of Action

The mechanism of action of 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(4-methylthiazol-2-yl)urea would depend on its specific biological target. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Modulation: The compound may modulate receptor activity by binding to receptor sites.

DNA Interaction: The compound may interact with DNA, leading to changes in gene expression.

Comparison with Similar Compounds

Heterocyclic Core Variations

- Target Compound : Combines pyrimidine and thiazole rings. The pyrimidine’s 4,6-dimethyl groups may enhance lipophilicity, while the thiazole’s methyl substituent could influence electronic properties.

- Compound 4i/4j (): Feature pyrimidinone (oxidized pyrimidine) and tetrazole systems.

- Compound 4 (): Uses a thiadiazole core instead of thiazole. Thiadiazoles are known for metabolic stability, while the trifluoromethyl group in this compound likely improves bioavailability compared to the target’s methyl groups.

Functional Group Analysis

- Urea Linkage: Present in both the target compound and Compound 4 ().

- Thioether vs. Thioxo : The target’s propylthioether (C-S-C) linkage differs from the thioxo (C=S) group in 4j (). Thioethers are less polar, possibly increasing membrane permeability.

Biological Activity

1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(4-methylthiazol-2-yl)urea is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound is characterized by its molecular formula and a molecular weight of approximately 332.43 g/mol. It features a thioether linkage, connecting a propyl group to a 4,6-dimethylpyrimidin-2-yl moiety, along with a 4-methylthiazol-2-yl group attached to the urea nitrogen. The chemical structure can be represented as follows:

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Antimicrobial Activity

A study highlighted the antimicrobial potential of various urea derivatives, including those similar to our compound. The minimal inhibitory concentrations (MICs) were determined against several bacterial strains, demonstrating significant antibacterial effects. For instance, derivatives with similar structural motifs showed MIC values ranging from 16 to 64 µg/mL against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The antitumor properties of this compound were assessed through various assays. In vitro studies revealed that it possesses selective cytotoxicity towards cancer cell lines. For example, related compounds exhibited GI50 values (concentration for 50% growth inhibition) in the range of 15 to 30 µM against different cancer types such as breast and lung cancers .

| Cell Line | GI50 (µM) |

|---|---|

| EKVX (lung cancer) | 21.5 |

| OVCAR-4 (ovarian cancer) | 25.9 |

| MDA-MB-435 (breast cancer) | 15.1 |

The mechanism of action for this compound is believed to involve the inhibition of specific enzymes and pathways critical for tumor growth and proliferation. For instance, it has been suggested that the thioether moiety may enhance binding affinity to target proteins involved in cell signaling pathways .

Case Studies

Several case studies have explored the biological activity of compounds structurally related to this compound:

- Study on Antitumor Activity : A study demonstrated that derivatives similar to this compound showed selective activity against various cancer cell lines with promising results in terms of cytotoxicity and growth inhibition .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of thioether-containing ureas, reporting significant activity against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the key synthetic routes for this compound, and how can its purity be validated?

- Methodological Answer : The compound can be synthesized via multi-step coupling reactions. For example, thioether linkages (e.g., propylthio bridges) are formed by reacting 4,6-dimethylpyrimidine-2-thiol with bromopropyl intermediates, followed by urea formation via reaction with 4-methylthiazol-2-amine.

- Purity Validation : Use HPLC (≥98% purity) and 1H/13C NMR for structural confirmation. For example, in analogous thiazole-pyrimidine derivatives, 1H NMR peaks at δ 2.5–3.0 ppm confirm methyl groups on pyrimidine, while δ 7.0–8.0 ppm confirms thiazole protons .

- Yield Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (e.g., 60–80°C) to improve yields. Evidence shows yields ranging from 6% to 39% in similar reactions .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to distinguish thioether (C-S-C) and urea (N-C=O-N) moieties. For example, thiourea derivatives show urea NH protons at δ 9.0–10.0 ppm .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z ≈ 375 for the parent ion) and fragmentation patterns to verify substituents .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated in structurally related urea-thiadiazole hybrids .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases or enzymes). For example, pyrimidine-thiazole hybrids show affinity for ATP-binding pockets due to π-π stacking with aromatic residues .

- QSAR Studies : Correlate electronic properties (e.g., logP, PSA) with activity. The compound’s PSA (~100 Ų) and moderate logP (~2.5) suggest membrane permeability and target engagement .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify critical binding residues .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Analysis : Compare IC50 values under standardized assays (e.g., fixed ATP concentrations in kinase inhibition assays).

- Metabolic Stability Tests : Use liver microsomes to evaluate if discrepancies arise from rapid degradation in certain models .

- Orthogonal Assays : Validate results via SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., apoptosis markers) .

Q. How can reaction conditions be optimized for scaled-up synthesis?

- Methodological Answer :

- Catalyst Screening : Test Pd/C or CuI for coupling steps; shows CuI improves yields in thiazole-amide couplings .

- Flow Chemistry : Reduce side reactions by controlling residence time and temperature gradients .

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability without compromising yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.